2,4-Dimethylpiperidine
Overview
Description
2,4-Dimethylpiperidine (2,4-DMP) is an organic compound with a molecular formula of C5H11N. It is a cyclic secondary amine and a colorless liquid. 2,4-DMP is a derivative of piperidine, a six-membered heterocyclic amine. 2,4-DMP is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds, and it has numerous applications in scientific research.
Scientific Research Applications
Drug Design and Pharmaceutical Applications
2,4-Dimethylpiperidine: is a significant compound in medicinal chemistry. Its structure is a key fragment in the design of various pharmaceuticals. Piperidine derivatives are found in more than twenty classes of drugs, including those for cancer, Alzheimer’s disease, antibiotics, analgesics, and antipsychotics . The versatility of piperidine rings makes them a valuable scaffold for developing new therapeutic agents.
Synthesis of Biologically Active Molecules
The compound serves as a precursor in synthesizing biologically active molecules. It’s involved in intra- and intermolecular reactions leading to various piperidine derivatives like substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial for creating compounds with potential biological and pharmacological activities.
Alkaloid Synthesis
Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms2,4-Dimethylpiperidine is used in the synthesis of alkaloids, which have a wide range of pharmacological effects, including anti-malarial, anti-asthma, and as local anesthetics .
Anticancer Agents
Piperidine derivatives, including 2,4-Dimethylpiperidine , are used in the synthesis of anticancer agents. They are involved in the construction of compounds that can act as pro-tumorigenic receptor inhibitors and apoptosis initiators . This application is particularly important given the ongoing global fight against cancer.
Infectious and Parasitic Disease Treatment
The compound has applications in treating infectious and parasitic diseases. Piperidine derivatives have been shown to have activity against different viruses, including influenza and SARS-CoV-2 . They are also used in the synthesis of antiparasitic drugs, contributing to the treatment of diseases like malaria.
Neurological Disorders Therapy
In the field of neurology, 2,4-Dimethylpiperidine derivatives are used in the development of drugs for Alzheimer’s disease therapy and as analgesics for neuropathic pain . The compound’s derivatives can act as anticholinergics, which are essential in managing Alzheimer’s disease symptoms.
Chemical Synthesis and Industrial Applications
Beyond pharmaceuticals, 2,4-Dimethylpiperidine is also used in various chemical syntheses and industrial applications. Its derivatives can be used as catalysts, intermediates, and building blocks for more complex chemical structures .
Research and Development
Lastly, 2,4-Dimethylpiperidine is a subject of ongoing research and development. Scientists are continually exploring new synthetic methods and potential applications of this compound and its derivatives . This research contributes to the discovery of new drugs and treatments for various diseases.
properties
IUPAC Name |
2,4-dimethylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZOFODNIBQPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978604 | |
Record name | 2,4-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpiperidine | |
CAS RN |
6287-19-0 | |
Record name | 2,4-Dimethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6287-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What information can be obtained from the A values determined for amino-, methylamino-, and dimethylamino-substituents in cyclohexane using this technique?
A1: The A value, determined through low-temperature 13C NMR spectroscopy, quantifies the preference of a substituent on a cyclohexane ring to occupy the equatorial position versus the axial position []. This preference arises from steric interactions between the substituent and other groups on the ring. By comparing the A values of different substituents, researchers can gain insights into the relative steric bulk of these groups and how they influence the overall conformation of the molecule. This information is valuable for understanding the structure-activity relationships of compounds containing these substituents and for designing new molecules with desired properties [].
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